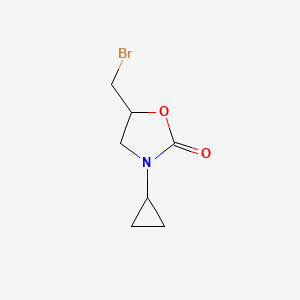
N-(4-ethylphenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use in scientific research or industry .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be predicted based on the structure of the compound .Applications De Recherche Scientifique
Biosensing and Electrochemical Analysis
A study developed a high-sensitive biosensor using a nanocomposite modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam, demonstrating the potential of N-(4-ethylphenyl)-3,5-dinitrobenzamide related compounds in biosensing applications (Karimi-Maleh et al., 2014).
Organic Electronics and Photovoltaics
Research on solution-processable graphene linked to 3,5-dinitrobenzoyl showcases the role of this compound related compounds in improving the performance of organic bulk heterojunction photovoltaic devices. This illustrates the compound's relevance in the development of novel materials for energy harvesting (Stylianakis et al., 2012).
Synthesis and Characterization of Novel Materials
Another study involved the synthesis and characterization of novel aromatic polyimides, utilizing similar compounds for the development of materials with high thermal stability and specific physical properties, indicating the importance of this compound in materials science (Butt et al., 2005).
Electrocatalysis and Analyte Determination
N-(3,4-Dihydroxyphenethyl)-3,5-dinitrobenzamide modified electrodes were used for the electrocatalytic oxidation and determination of ascorbic acid, acetaminophen, and tryptophan. This application underscores the compound's utility in analytical chemistry for the determination of analytes in various samples (Ensafi et al., 2012).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is possible that this compound could influence various biochemical pathways depending on its targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Based on its chemical structure, it might have potential interactions with various cellular components, leading to changes in cellular functions .
Action Environment
The action, efficacy, and stability of N-(4-ethylphenyl)-3,5-dinitrobenzamide could be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound is active .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-2-10-3-5-12(6-4-10)16-15(19)11-7-13(17(20)21)9-14(8-11)18(22)23/h3-9H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQZDRMQDPWSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzoyl-N-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2883310.png)






![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2883321.png)


![2,2,2-trifluoro-N-[2-(1H-indol-6-yl)ethyl]acetamide](/img/structure/B2883327.png)

